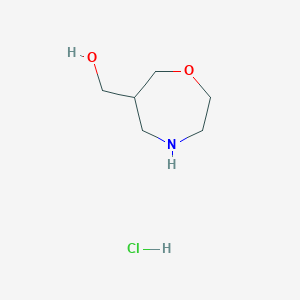

1,4-Oxazepan-6-ylmethanol;hydrochloride

Descripción

Structural Significance of the Seven-Membered 1,4-Oxazepane (B1358080) Ring System

Seven-membered heterocyclic rings like 1,4-oxazepane are of significant interest in organic and medicinal chemistry. Unlike their more common five- and six-membered counterparts, seven-membered rings possess a higher degree of conformational flexibility. This flexibility allows them to adopt various three-dimensional shapes, which can be advantageous for binding to the complex surfaces of biological targets such as enzymes and receptors.

The synthesis of these medium-sized rings, however, presents challenges due to higher enthalpic and entropic barriers to ring closure compared to smaller rings. rsc.org Despite these synthetic hurdles, the unique structural and electronic properties of the 1,4-oxazepane scaffold make it a valuable target for synthetic chemists. scispace.com The presence of both an oxygen and a nitrogen atom in the ring introduces polarity and potential hydrogen bonding sites, which can influence the physicochemical properties of molecules containing this scaffold, such as solubility and receptor affinity.

Evolution of Research on 1,4-Oxazepan-6-ylmethanol and Related Oxazepane Derivatives

Research into 1,4-oxazepane and its derivatives has evolved as synthetic methodologies have advanced, allowing for more efficient construction of these seven-membered rings. researchgate.net Initially, the synthesis of such compounds was often complex, but the development of new catalytic systems and reaction pathways has made them more accessible for investigation. researchgate.netnih.gov

Derivatives of the 1,4-oxazepane scaffold have been explored for a wide range of potential pharmacological activities. Studies have shown that compounds incorporating this ring system can exhibit diverse biological effects, including acting as anticonvulsants, antifungals, and anti-inflammatory agents. acs.org For instance, certain 1,4-oxazepane derivatives have been synthesized and evaluated as selective ligands for the dopamine (B1211576) D4 receptor, which is a target of interest in the research of antipsychotic medications. rsc.orgresearchgate.net The development of synthetic routes to chiral, or single-enantiomer, 1,4-oxazepane derivatives has been a significant step, as the stereochemistry of a molecule is often crucial for its biological activity. nih.gov

Role of Oxazepanes as Versatile Chemical Scaffolds for Academic Investigation

In chemical research, a "scaffold" refers to a core molecular structure upon which various functional groups can be built to create a library of related compounds. The 1,4-oxazepane ring serves as a versatile scaffold for such purposes. acs.org Its structure allows for the attachment of substituents at multiple positions, enabling chemists to systematically modify the molecule's properties to explore structure-activity relationships (SAR).

The use of scaffolds like 1,4-oxazepane is a cornerstone of modern drug discovery. By creating libraries of compounds based on a common core, researchers can screen for molecules with desired biological activities. The 1,4-oxazepane scaffold has been employed in the design of compounds targeting various biological systems. Its utility is highlighted in studies aimed at developing new therapeutic agents, where the unique three-dimensional structure of the seven-membered ring can be exploited to achieve specificity and potency for a given biological target. The adaptability of the oxazepane core allows for its incorporation into a wide array of molecular designs, making it a valuable tool for academic and industrial researchers investigating new chemical entities.

Compound Names Mentioned

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,4-oxazepan-6-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-6-3-7-1-2-9-5-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRFEIWYSAODBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,4 Oxazepan 6 Ylmethanol;hydrochloride

Established Synthetic Routes for the 1,4-Oxazepan-6-ylmethanol Scaffold

The synthesis of the 1,4-oxazepane (B1358080) core is a key challenge addressed through various established routes. These methods focus on efficiently constructing the seven-membered heterocyclic ring system that defines the scaffold.

A primary strategy for installing the hydroxymethyl group on a pre-formed oxazepane ring involves the reduction of a corresponding carboxylic acid or ester derivative. This approach is common for creating alcohol functionalities in complex molecules. For a similar compound, (S)-(1,4-Oxazepan-2-yl)methanol, a typical method is the reduction of an oxazepane derivative using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol (B129727). This reaction is generally performed under controlled temperature conditions (e.g., 0–25°C) to optimize the yield and purity of the resulting alcohol.

Applying this principle to the synthesis of 1,4-Oxazepan-6-ylmethanol would involve the reduction of a precursor like methyl 1,4-oxazepane-6-carboxylate or 1,4-oxazepane-6-carboxylic acid. The choice of reducing agent is critical and depends on the reactivity of the starting material and the presence of other functional groups.

Table 1: Common Reducing Agents for Carboxylic Acid/Ester Reduction

| Reducing Agent | Abbreviation | Typical Substrate | Notes |

| Sodium Borohydride | NaBH₄ | Esters, Aldehydes, Ketones | Milder reducing agent, often used with a co-solvent like methanol. |

| Lithium Aluminium Hydride | LAH | Carboxylic Acids, Esters | A very strong, non-selective reducing agent requiring anhydrous conditions. |

| Borane | BH₃ | Carboxylic Acids | Offers high selectivity for carboxylic acids over many other functional groups. |

This reduction step is crucial for converting a stable carboxyl group into the reactive primary alcohol (hydroxymethyl) group characteristic of the target molecule.

The formation of the seven-membered 1,4-oxazepane ring is a pivotal step in the synthesis. Various cyclization strategies have been developed to create this heterocyclic core. The choice of method often depends on the available starting materials and the desired substitution pattern on the ring. researchgate.net

One advanced method involves the Palladium-catalyzed allylic C-H activation of olefins to generate seven-membered N,O-heterocycles like 1,4-oxazepanes in good to excellent yields. researchgate.net Another approach utilizes annulation reactions; for instance, 1,4-oxazepane-3-ones can be synthesized via a [3+4] annulation of aza-oxyallyl cations with 1,4-amphoteric reagents. thieme-connect.com

In some cases, the inherent conformational preferences of precursors can hinder cyclization. For example, the synthesis of 1,4-oxazepane-2,5-diones was found to be challenging because the precursor amide bond strongly prefers a trans-conformation, whereas a cis-conformation is necessary for ring closure. acs.org This was overcome by using an N-benzyl protecting group, which forced the molecule into the correct conformation for cyclization to occur. acs.org

Table 2: Selected Cyclization Strategies for 1,4-Oxazepane and Related Structures

| Method | Key Reagents/Catalyst | Ring System Formed | Reference |

| Intramolecular C-H Activation | Palladium (Pd) catalyst | 1,4-Oxazepanes | researchgate.net |

| [3+4] Annulation | Aza-oxyallyl cation precursor, inorganic base | 1,4-Oxazepane-3-ones | thieme-connect.com |

| Intramolecular Cross-Coupling | Copper Iodide (CuI) / N,N-dimethylglycine | Azetidine-fused 1,4-diazepines | mdpi.com |

| Conformation-Directed Cyclization | N-benzyl protected precursor | N-benzyl-1,4-oxazepane-2,5-dione | acs.org |

N-Propargylamines have emerged as versatile and powerful building blocks in organic synthesis for creating a wide range of N-heterocycles, including the 1,4-oxazepane core. rsc.orgresearchgate.net These methods are noted for their high atom economy and often result in shorter synthetic routes. rsc.org The synthesis of 1,4-oxazepane scaffolds from N-propargylamines has seen significant growth in recent years. rsc.orgresearchgate.netrsc.org

One documented strategy involves the intramolecular cyclization of N-propargylic β-enaminones. In the presence of a gold/silver catalytic system (AuCl₃/AgSbF₆) in methanol, these precursors undergo a 7-exo-dig cyclization to yield unsaturated 1,4-oxazepanes in good yields. rsc.org Another approach utilizes a copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide (B81097) to produce functionalized 1,4-oxazepan-7-ones. rsc.org Propargylamines are valuable intermediates for synthesizing numerous biologically active compounds, including 1,4-oxazepanes. nih.gov

Precursor Chemistry and Chiral Starting Material Selection

The synthesis of an enantiomerically pure compound like 1,4-Oxazepan-6-ylmethanol;hydrochloride necessitates the use of chiral starting materials or the introduction of chirality through asymmetric synthesis. nih.gov The selection of the correct chiral precursor is fundamental to achieving the desired stereochemistry in the final product.

A notable strategy for producing chiral 1,4-oxazepane scaffolds involves starting with polymer-supported homoserine. nih.govrsc.org In one reported synthesis, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin was used as the chiral backbone. nih.govrsc.orgresearchgate.net This was reacted with nitrobenzenesulfonyl chlorides and then alkylated with 2-bromoacetophenones. nih.govrsc.org Subsequent cleavage from the resin using a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) yielded the desired 1,4-oxazepane derivatives. nih.govrsc.orgresearchgate.net This method provides a route to novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters, although the cyclization can result in a mixture of diastereomers that may require separation. nih.govnih.gov The use of chiral starting materials from the "chiral pool," such as amino acids or terpenes, is a common and effective strategy in pharmaceutical synthesis. nih.govmdpi.com

Optimization of Reaction Conditions for 1,4-Oxazepan-6-ylmethanol Synthesis

Optimizing reaction conditions is essential for maximizing yield, purity, and stereoselectivity. Factors such as solvent, temperature, catalyst, and reagent stoichiometry are carefully controlled throughout the synthetic sequence.

The choice of solvent can have a profound impact on a chemical reaction, influencing reaction rates, selectivity, and even determining which product is formed. In the synthesis of complex heterocyclic systems, the solvent's properties—such as polarity, proticity, and coordinating ability—can be leveraged to control the reaction pathway.

A compelling example of solvent-controlled synthesis is the divergent formation of pyrimidine (B1678525) and dibenzo[b,f] researchgate.netrsc.orgoxazepine derivatives from the same starting materials. rsc.org The judicious choice of solvent dictates the outcome: using 1,4-dioxane (B91453) resulted in O-substituted pyrimidines, whereas switching to dimethyl sulfoxide (B87167) (DMSO) afforded N-substituted pyrimidines or, alternatively, the dibenzo[b,f] researchgate.netrsc.orgoxazepine product. rsc.org This demonstrates that the solvent can fundamentally alter the reaction mechanism, likely by stabilizing different intermediates or transition states.

In syntheses of related benzodiazepine (B76468) structures, a variety of solvents are employed depending on the specific transformation. For instance, tetrahydrofuran (B95107) (THF) is used for initial cyclizations, while 1,4-dioxane is employed for subsequent copper-catalyzed intramolecular coupling reactions. mdpi.com In other cases, a two-solvent system is used where an initial reaction is performed in hexafluoroisopropanol (HFIP), which is then removed and replaced with dimethylformamide (DMF) to complete the cyclization. nih.gov

Table 3: Solvents Used in Synthesis of Oxazepanes and Related Heterocycles

| Solvent | Abbreviation | Properties | Typical Use/Observation | Reference |

| 1,4-Dioxane | - | Ether, non-polar aprotic | Favored O-substitution pathway; used in Cu-catalyzed coupling. | mdpi.comrsc.org |

| Dimethyl Sulfoxide | DMSO | Polar aprotic | Favored N-substitution or alternative cyclization pathways. | rsc.org |

| Tetrahydrofuran | THF | Ether, polar aprotic | Common for organometallic reactions and initial cyclizations. | mdpi.com |

| Methanol | MeOH | Polar protic | Used as a solvent for reduction reactions with NaBH₄. | |

| Hexafluoroisopropanol / Dimethylformamide | HFIP / DMF | Polar / Polar aprotic | Used sequentially to promote formation and then cyclization of an intermediate. | nih.gov |

This highlights the critical role of solvent selection in optimizing the synthesis of complex molecules like 1,4-Oxazepan-6-ylmethanol.

Temperature and Pressure Control in Reaction Pathways

The precise control of temperature is a critical parameter in the synthesis of 1,4-oxazepane derivatives, influencing reaction rates, yields, and the formation of byproducts. While specific data for this compound is not extensively detailed in the available literature, general principles of temperature control in the formation of related heterocyclic structures can be inferred. For instance, in the synthesis of benzo-1,4-oxazepine derivatives, temperature is a key factor in optimizing reaction conditions. Studies have shown that reaction temperatures around 100 °C are often optimal for achieving high yields in copper-catalyzed cyclization reactions. mdpi.com Deviation from this optimal temperature can lead to decreased yields. mdpi.com

Temperature-dependent reaction pathways can also dictate the final product structure. In some cases, lower temperatures may favor one pathway, while higher temperatures promote another, leading to different isomers or related compounds. nih.gov For example, in the postsynthetic selenization of copper sulfide (B99878) nanoparticles, two distinct temperature-dependent pathways were observed, with a low-temperature pathway (185-200 °C) leading to deposition and shape change, and a high-temperature pathway (>200 °C) resulting in anion exchange. nih.gov While this example is from a different field, it illustrates the profound impact temperature can have on reaction outcomes.

The following table summarizes the effect of temperature on the yield of a copper-catalyzed synthesis of a benzo-1,4-oxazepin-5-one derivative, illustrating the importance of precise temperature control.

| Entry | Temperature (°C) | Yield (%) |

| 1 | 90 | 72 |

| 2 | 100 | 85 |

| 3 | 110 | 81 |

| Data adapted from a study on the synthesis of benzo-1,4-oxazepin-5-one derivatives. mdpi.com |

Information regarding the role of pressure control in the synthesis of 1,4-oxazepane rings is not extensively covered in the reviewed scientific literature. Most synthetic procedures for related heterocyclic compounds are conducted at atmospheric pressure.

Catalytic Strategies for Efficient Oxazepane Ring Assembly

The efficient assembly of the 1,4-oxazepane ring often relies on the use of catalysts to promote cyclization and control stereochemistry. Various catalytic systems have been explored for the synthesis of oxazepane and related seven-membered heterocyclic scaffolds.

Metal-Catalyzed Cyclization:

Transition metal catalysts, particularly those based on copper and palladium, have been effectively used in the synthesis of related benzo-1,4-oxazepine derivatives. For instance, a copper(I)-catalyzed tandem transformation involving C-N coupling and C-H carbonylation has been reported for the synthesis of benzo-1,4-oxazepin-5-ones. mdpi.com In this methodology, various copper salts were screened, with copper(I) iodide (CuI) demonstrating superior catalytic efficiency. mdpi.com

Palladium catalysts are also widely employed in the formation of seven-membered heterocyclic rings. mdpi.com Palladium-catalyzed intramolecular N-arylation is a key step in some synthetic routes to benzodiazepines, which share structural similarities with oxazepanes. mdpi.com The choice of ligand in these palladium-catalyzed reactions is crucial for achieving high yields and selectivity.

Organocatalysis:

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the synthesis of related tetrahydro-1,4-benzodiazepin-2-ones, a one-pot enantioselective route utilizing a quinine-derived urea (B33335) organocatalyst has been developed. chemistryviews.org This approach involves a domino reaction sequence, highlighting the ability of organocatalysts to facilitate complex transformations with high enantioselectivity. chemistryviews.org

Biocatalysis:

Biocatalytic methods, employing enzymes such as transaminases and imine reductases, have been successfully applied to the synthesis of chiral diazepane intermediates, which are structurally analogous to oxazepanes. mdpi.com These enzymatic approaches offer advantages in terms of high enantiopurity and milder reaction conditions compared to some traditional chemical methods. mdpi.com

The following table provides examples of catalytic systems used in the synthesis of related heterocyclic compounds, which could be applicable to the assembly of the 1,4-oxazepane ring.

| Catalyst System | Reaction Type | Target Ring System | Reference |

| CuI / Cs2CO3 | C-N Coupling / C-H Carbonylation | Benzo-1,4-oxazepin-5-one | mdpi.com |

| PdCl2(dppf) | Intramolecular N-Arylation | Benzodiazepine | mdpi.com |

| epi-Quinine Derived Urea | Domino Ring-Opening Cyclization | Tetrahydro-1,4-benzodiazepin-2-one | chemistryviews.org |

| Transaminase | Asymmetric Reductive Amination | Chiral Diazepane | mdpi.com |

Stereochemical Considerations and Asymmetric Synthesis of 1,4 Oxazepan 6 Ylmethanol;hydrochloride

Importance of Chirality in the Academic Research of 1,4-Oxazepan-6-ylmethanol;hydrochloride

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The 1,4-oxazepane (B1358080) scaffold is a key structural motif in a variety of biologically active molecules. nih.gov The specific three-dimensional structure of a molecule is crucial for its interaction with biological targets like enzymes and receptors, which are themselves chiral. Consequently, the different enantiomers of a chiral drug can have significantly different potencies and effects.

In the context of this compound, the carbon atom at the 6-position, which is bonded to the hydroxymethyl group, is a stereocenter. This gives rise to two enantiomers, the (R)- and (S)-isomers. Academic research into such chiral compounds often focuses on elucidating the specific biological activities of each enantiomer. It is a common finding that one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis of enantiomerically pure this compound is of significant interest in academic and pharmaceutical research to enable the study of the individual isomers and to develop safer and more effective therapeutic agents. The chiral nature of the molecule allows it to selectively bind to specific enzymes and receptors, thereby modulating their activity.

Asymmetric Synthetic Approaches to Control Stereochemistry

To obtain enantiomerically pure this compound, various asymmetric synthetic strategies can be employed. These methods are designed to selectively produce one enantiomer over the other.

One of the most straightforward approaches to asymmetric synthesis is the use of a "chiral pool," which involves utilizing readily available enantiomerically pure starting materials. researchgate.net For the synthesis of chiral 1,4-oxazepane derivatives, starting materials such as enantiopure amino acids or their derivatives can be employed. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine. nih.govresearchgate.netrsc.org This approach embeds the desired stereochemistry into the final product from the beginning of the synthetic sequence. The synthesis of (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride, a related compound, often involves the use of chiral starting materials to ensure the desired stereochemistry.

A general synthetic route could involve the cyclization of a chiral amino alcohol derivative. The stereocenter in the starting material directs the formation of the stereocenter in the oxazepane ring.

Table 1: Examples of Chiral Starting Materials for Heterocycle Synthesis

| Chiral Starting Material | Target Heterocycle Class | Reference |

|---|---|---|

| Polymer-supported homoserine | 1,4-Oxazepane-5-carboxylic acids | nih.govresearchgate.netrsc.org |

Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds from prochiral substrates. This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various types of enantioselective catalysis can be applied to the synthesis of oxazepane derivatives.

For instance, the enantioselective synthesis of related [b]-annulated azepane scaffolds has been achieved with high enantiomeric excess (>97% ee) through a sequence involving asymmetric allylic alkylation. researchgate.net In the synthesis of chiral 1,4-benzoxazepines, a related seven-membered heterocyclic system, chiral Brønsted acids such as SPINOL-derived chiral phosphoric acid have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes with high enantioselectivity (≤94% ee). nih.gov Iridium-catalyzed intramolecular asymmetric allylic etherification is another method used for constructing enantioenriched 1,4-benzoxazepines. nih.gov Additionally, a combination of a chiral N-heterocyclic carbene (NHC), a chiral iridium complex, and an achiral urea (B33335) has been used for the formal [4+3] annulation to produce optically pure 1,4-benzoxazepinones. dicp.ac.cn These examples demonstrate the potential of enantioselective catalysis in controlling the stereochemistry of seven-membered heterocyclic rings like 1,4-oxazepane.

Table 2: Examples of Enantioselective Catalysis in Heterocycle Synthesis

| Catalysis Type | Catalyst Example | Target Heterocycle | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium complex with chiral ligand | [b]-Annulated Azepanes | >97% | researchgate.net |

| Brønsted Acid Catalysis | SPINOL-derived chiral phosphoric acid | 1,4-Benzoxazepines | ≤94% | nih.gov |

| Transition Metal Catalysis | Iridium complex | 1,4-Benzoxazepines | - | nih.gov |

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a green and highly selective method for the synthesis of chiral compounds. nih.gov Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nih.gov

Advanced Techniques for Stereochemical Analysis and Enantiomeric Purity Determination

Once a chiral compound has been synthesized, it is crucial to determine its stereochemical configuration and enantiomeric purity. Several advanced analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile for the separation of a broad range of chiral compounds. nih.gov For the analysis of oxazepane derivatives, chiral HPLC would be the method of choice. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions that result in distinguishable signals for the enantiomers. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of diastereomers. researchgate.net

Gas Chromatography (GC) on a chiral phase is also employed for determining enantiopurity, often after derivatization of the analyte. For example, the enantiopurity of [b]-annulated azepanes was established by GC on a chiral phase after trifluoroacetylation. researchgate.net

Impact of Stereoisomerism on Molecular Recognition Phenomena

The phenomenon of molecular recognition, which is the specific interaction between two or more molecules, is fundamental to all biological processes. As biological systems are inherently chiral, the stereoisomerism of a small molecule like 1,4-Oxazepan-6-ylmethanol can have a profound impact on its molecular recognition by a biological target. nih.gov

The precise three-dimensional arrangement of functional groups in each enantiomer determines how it fits into the binding site of a receptor or the active site of an enzyme. Even a subtle difference in the spatial orientation of a single substituent can lead to a significant difference in binding affinity and, consequently, biological activity. One enantiomer may bind with high affinity and elicit a strong physiological response, while the other enantiomer may bind weakly or not at all.

For example, studies on the conformational enantiomers of bioactive compounds like nevirapine (B1678648) and oxcarbazepine (B1677851) have utilized chiral HPLC selectors to understand the molecular recognition mechanisms, highlighting the importance of hydrogen bonding and π–π stacking in the interaction with the analyte. nih.gov The study of how different stereoisomers of 1,4-Oxazepan-6-ylmethanol interact with their biological targets is essential for understanding their mechanism of action and for the rational design of new therapeutic agents.

Advanced Spectroscopic and Chromatographic Analysis of 1,4 Oxazepan 6 Ylmethanol;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Purity and Connectivity Assessment

Proton (¹H) NMR spectroscopy is a primary technique for confirming the identity of a compound and assessing its purity. It provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons through spin-spin coupling.

For 1,4-Oxazepan-6-ylmethanol;hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the oxazepane ring and the hydroxymethyl substituent. The hydrochloride salt form typically results in the protonation of the nitrogen atom, leading to a broad signal for the N-H proton. The chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms. The integration of these signals confirms the relative number of protons in each unique environment, which is crucial for verifying the structure. The purity of the sample can also be estimated by identifying signals from residual solvents or other impurities. carlroth.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift tables and analysis of the molecular structure. The exact chemical shifts and coupling constants would be determined experimentally.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on C2/C7 | 3.0 - 3.4 | Multiplet | 4H |

| H on C3/C5 | 3.5 - 3.9 | Multiplet | 4H |

| H on C6 | 2.0 - 2.4 | Multiplet | 1H |

| CH₂OH (methylene) | 3.6 - 3.8 | Doublet | 2H |

| CH₂OH (hydroxyl) | 4.5 - 5.5 | Triplet (or broad singlet) | 1H |

| NH ₂⁺ | 8.5 - 9.5 | Broad Singlet | 2H |

Carbon-13 (¹³C) NMR for Molecular Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count of the carbon environments.

In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the five carbon atoms of the oxazepane ring and the one carbon of the hydroxymethyl group. The chemical shifts of these carbons are indicative of their bonding environment. Carbons adjacent to the oxygen (C2, C7) and nitrogen (C3, C5) atoms will appear at higher chemical shifts (downfield) compared to the other ring carbons, due to the deshielding effect of these electronegative atoms. libretexts.orglibretexts.org The carbon of the hydroxymethyl group (CH₂OH) will also have a characteristic chemical shift. wisc.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift tables and analysis of the molecular structure. The exact chemical shifts would be determined experimentally.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 / C7 | 65 - 75 |

| C3 / C5 | 45 - 55 |

| C6 | 30 - 40 |

| CH₂OH | 60 - 70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

For a polar and pre-ionized compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are ideal. ESI is particularly well-suited as it can directly analyze ions from a solution.

In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecular ion of the free base, [M+H]⁺. Given the molecular formula of the free base (C₆H₁₃NO₂), the calculated monoisotopic mass is approximately 131.09 Da. Therefore, the primary ion observed in the mass spectrum would be at an m/z value of approximately 132.10. nih.gov Further structural confirmation can be obtained through tandem MS (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. Potential fragmentation pathways could include the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the oxazepane ring.

Table 3: Predicted Mass Spectrometry Data for 1,4-Oxazepan-6-ylmethanol Predicted m/z values are based on the molecular formula and common fragmentation pathways.

| Ion Description | Proposed Formula | Predicted m/z |

| Protonated Molecule [M+H]⁺ | [C₆H₁₄NO₂]⁺ | ~132.10 |

| Fragment (Loss of H₂O) | [C₆H₁₂NO]⁺ | ~114.09 |

| Fragment (Loss of CH₂OH) | [C₅H₁₂NO]⁺ | ~102.09 |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. nih.gov It is widely used in the pharmaceutical industry for purity assessment and the separation of isomers.

Chiral HPLC Method Development for Enantiomeric Excess Determination

The 1,4-Oxazepan-6-ylmethanol molecule is chiral, as the carbon at the 6-position is a stereocenter. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial.

Chiral HPLC is the standard method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. sigmaaldrich.commdpi.com

Method development for determining the enantiomeric excess (ee) would involve screening various CSPs and mobile phase compositions (both normal-phase and reversed-phase) to achieve baseline separation of the two enantiomers. researchgate.net Once a suitable method is established, the area under each peak in the chromatogram can be used to calculate the proportion of each enantiomer and thus the enantiomeric excess of the sample.

Table 4: Example of a Chiral HPLC Method for Enantiomeric Separation This table presents a hypothetical set of parameters for a chiral HPLC method. Actual conditions would require experimental optimization.

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Result | Baseline separation of the two enantiomers |

Reverse-Phase HPLC Optimization for Compound Isolation and Quantification

The isolation and quantification of this compound, a polar and ionizable compound, can be effectively achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Optimization of the HPLC method is critical to ensure high separation efficiency, peak symmetry, and accurate quantification. dergipark.org.tr The process involves systematically adjusting various chromatographic parameters to achieve the desired separation of the target analyte from any impurities or related substances.

Key parameters in the optimization process include the mobile phase composition, column temperature, flow rate, and injection volume. dergipark.org.tr The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov For a basic compound such as 1,4-Oxazepan-6-ylmethanol, controlling the mobile phase pH is crucial for achieving reproducible retention times and good peak shapes. researchgate.net A buffer concentration between 10 to 50 mM is generally sufficient for most reversed-phase applications. researchgate.net

The optimization process can be guided by a systematic approach, such as evaluating the effect of the organic modifier percentage on retention time. A general rule in RP-HPLC suggests that a 10% decrease in the organic solvent content can lead to an approximate threefold increase in the retention factor. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate compounds with a wide range of polarities and to ensure that all components are eluted from the column. dergipark.org.trrjptonline.org

The following interactive table illustrates a hypothetical optimization study for the analysis of this compound, demonstrating how different parameters can influence the chromatographic results.

| Parameter | Condition A | Condition B | Condition C (Optimized) | Outcome |

|---|---|---|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium (B1175870) Formate (B1220265), pH 3.7 | 20 mM Ammonium Formate, pH 3.7 | Improved peak shape for basic analyte. chromatographyonline.com |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Lower viscosity leads to lower backpressure. nih.gov |

| Gradient | 5-95% B in 10 min | 5-95% B in 10 min | 10-70% B in 15 min | Better resolution of early-eluting impurities. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | Increased efficiency and resolution. |

| Column Temp. | 25 °C | 40 °C | 35 °C | Optimal balance of viscosity and analyte stability. nih.gov |

| Resulting tR | 6.2 min | 7.5 min | 8.1 min | |

| Resulting Asymmetry | 1.8 | 1.4 | 1.1 |

Stationary and Mobile Phase Selection Criteria

The effective separation of this compound in RP-HPLC is fundamentally dependent on the appropriate selection of both the stationary and mobile phases. rjptonline.org These two components work in conjunction to control the retention and selectivity of the separation. chromatographyonline.com

Stationary Phase Selection: The stationary phase in RP-HPLC is hydrophobic. nih.gov For a polar analyte like this compound, a C18 (octadecylsilane) column is a common and effective starting point due to its high hydrophobicity and retentive capabilities. The choice of stationary phase is largely dictated by the nature of the analyte. rjptonline.org Modern, high-purity silica (B1680970) columns with end-capping are often preferred to minimize secondary interactions, such as those between the basic amine group of the analyte and acidic residual silanol (B1196071) groups on the silica surface, which can cause peak tailing. chromatographyonline.com For highly polar compounds that may not be sufficiently retained on a standard C18 phase, a column with a different selectivity, such as a polar-embedded or a phenyl-hexyl phase, could be considered.

Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous phase and a less polar organic modifier. nih.gov

Organic Modifier: Acetonitrile and methanol are the most commonly used organic modifiers. nih.gov Acetonitrile is often favored due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. Methanol can offer different selectivity and is sometimes preferred for its ability to engage in hydrogen bonding interactions. nih.gov

Aqueous Phase and pH Control: The aqueous component is typically highly purified water. For ionizable compounds, controlling the pH with a buffer is essential for reproducible chromatography. researchgate.netbiotage.com Since 1,4-Oxazepan-6-ylmethanol contains a secondary amine, it will be protonated at acidic pH. Operating at a low pH (e.g., pH 2.5-4.0) ensures the analyte is in a single ionic state, leading to sharp, symmetrical peaks. Volatile buffers like ammonium formate or ammonium acetate (B1210297) are ideal when the HPLC system is coupled with a mass spectrometer (MS). chromatographyonline.com

Additives: Small amounts of additives can be used to improve peak shape. For example, ion-pairing agents can be used for charged molecules, although this can complicate the method. Using a buffer is the more common approach. chromatographyonline.com

X-ray Diffraction for Solid-State Crystal Structure Analysis

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction (SCXRD), is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a compound like this compound, XRD analysis provides definitive information about its solid-state structure, including molecular conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.govmdpi.com

The analysis involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the crystallographic data can be processed to generate an electron density map, from which the atomic structure of the molecule is determined. mdpi.com

This structural information is invaluable in pharmaceutical development for confirming the chemical structure, identifying the absolute stereochemistry of chiral centers, and characterizing different crystalline forms (polymorphs). Polymorphs can have different physical properties, including solubility and stability, which are critical for formulation. nih.gov

The following table presents hypothetical crystallographic data that could be obtained for this compound.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Chemical Formula | C₆H₁₄ClNO₂ | Molecular formula of the hydrochloride salt. |

| Formula Weight | 167.63 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems. mdpi.com |

| Space Group | P2₁ | Describes the symmetry elements of the unit cell. mdpi.com |

| Unit Cell Dimensions | a = 6.1 Å, b = 10.5 Å, c = 14.8 Å, β = 98.5° | Dimensions and angle of the unit cell. mdpi.com |

| Volume (V) | 938.4 ų | Volume of the unit cell. mdpi.com |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calculated) | 1.187 g/cm³ | Calculated density of the crystal. |

In-situ Monitoring Techniques for Chirality and Reaction Progression

Real-time, or in-situ, monitoring of chemical reactions provides critical data for understanding reaction kinetics, identifying intermediates, and controlling product attributes such as chirality. For the synthesis or transformation of a chiral molecule like 1,4-Oxazepan-6-ylmethanol, several Process Analytical Technology (PAT) tools can be employed to monitor both the reaction progression and the stereochemical outcome.

Monitoring Reaction Progression: Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for tracking the concentration of reactants, products, and intermediates in real-time. These vibrational spectroscopy methods can identify functional groups and provide quantitative data by monitoring the appearance or disappearance of characteristic peaks throughout the reaction. For example, the conversion of a precursor ketone to the alcohol in 1,4-Oxazepan-6-ylmethanol could be monitored by observing the disappearance of the C=O stretch and the appearance of the O-H stretch in the IR spectrum.

Monitoring Chirality: Controlling and monitoring the chirality (enantiomeric excess) during a stereoselective synthesis or resolution is crucial. While chromatography is the standard for determining enantiomeric purity, it is typically an offline method. csfarmacie.cz For in-situ analysis, chiroptical spectroscopic techniques are more suitable.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. If the enantiomers have a measurable CD signal, the in-situ CD spectrum of the reaction mixture can be used to determine the enantiomeric excess in real-time.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are vibrational analogues of CD spectroscopy and can provide detailed stereochemical information. They are particularly useful for molecules in solution and can be implemented using fiber-optic probes for in-situ measurements.

These in-situ techniques allow for dynamic control over reaction conditions, enabling adjustments to be made during the process to optimize yield and enantioselectivity, leading to more efficient and controlled manufacturing processes. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1,4 Oxazepan 6 Ylmethanol;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1,4-Oxazepan-6-ylmethanol. While specific DFT studies on this exact molecule are not prevalent in the public domain, the methodologies have been applied to structurally related compounds, such as oxazepam, a member of the 1,4-benzodiazepine (B1214927) family. In such studies, DFT methods like B3LYP and M062X are employed to optimize molecular geometries and calculate the energies of stationary points on the potential energy surface. rsc.org

For 1,4-Oxazepan-6-ylmethanol, these calculations could predict:

Electron Distribution: Mapping of electron density to identify nucleophilic and electrophilic sites, which are crucial for understanding chemical reactivity.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's susceptibility to electrophilic and nucleophilic attack.

Reaction Energetics: Calculation of reaction energies and activation barriers for potential chemical transformations, such as oxidation of the methanol (B129727) group or reactions involving the secondary amine.

These theoretical insights are fundamental for predicting the metabolic fate of the compound and for designing synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

The 1,4-oxazepane (B1358080) ring, being a seven-membered heterocycle, possesses significant conformational flexibility. Understanding its preferred conformations is critical as they dictate how the molecule interacts with biological targets. Molecular Dynamics (MD) simulations provide a method to explore the conformational landscape of molecules over time. frontiersin.org

Studies on related seven-membered rings, such as 1,4-diazepanes, have utilized NMR spectroscopy, X-ray crystallography, and molecular modeling to identify low-energy conformations. nih.gov These studies reveal that such rings often adopt non-planar conformations like the twist-boat or chair conformation. nih.govnih.gov For the 1,4-oxazepane ring, analysis suggests that a chair-like conformation is often the most energetically favorable. researchgate.net

An MD simulation of 1,4-Oxazepan-6-ylmethanol in an aqueous environment would:

Identify the most stable conformations of the oxazepane ring.

Analyze the flexibility of the hydroxymethyl side chain.

Reveal key intramolecular hydrogen bonding patterns that stabilize certain conformations.

| Conformation | Description | Predicted Stability |

|---|---|---|

| Chair | A puckered conformation resembling the chair form of cyclohexane, generally considered energetically favorable. researchgate.net | High |

| Twist-Boat | A more flexible conformation that may be involved in the transition between different chair forms. nih.gov | Moderate |

| Boat | A higher-energy conformation, typically considered a transition state. | Low |

Ligand-Protein Docking for Predicting Binding Modes and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net Derivatives of 1,4-oxazepane have been identified as ligands for various biological targets, including dopamine (B1211576) D4 receptors, making them of interest for developing antipsychotic agents. nih.govacs.orgacs.org

While specific docking studies for 1,4-Oxazepan-6-ylmethanol;hydrochloride are not widely published, the general approach would involve:

Target Identification: Selecting a protein of interest based on the known pharmacology of related compounds (e.g., dopamine receptors, serotonin (B10506) transporters).

Docking Simulation: Placing the 3D structure of 1,4-Oxazepan-6-ylmethanol into the active site of the target protein using software like AutoDock or Glide.

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate binding affinity. The analysis focuses on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, docking into the dopamine D4 receptor might reveal hydrogen bonding between the methanol's hydroxyl group and a polar residue in the receptor's binding pocket, or an ionic interaction involving the protonated amine. researchgate.net

Structure-Activity Relationship (SAR) Modeling Using Computational Algorithms

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational algorithms, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods, are powerful tools for this purpose. nih.gov

A notable study on a series of 1,4-oxazepane derivatives as dopamine D4 receptor ligands employed the GRID/GOLPE methodology for 3D-QSAR analysis. nih.govacs.org This approach involves aligning the molecules and placing them in a 3D grid. Probes representing different functional groups are used to calculate interaction energies at each grid point, generating a model that highlights which structural features are important for biological activity.

The findings from that study revealed that:

Regions around the aromatic rings and the aliphatic amine of the oxazepane system are crucial for binding affinity. nih.govacs.org

The size of the 1,4-oxazepane ring itself appears to be a determinant of affinity. nih.govacs.org

Applying such a 3D-QSAR model to 1,4-Oxazepan-6-ylmethanol could predict its affinity for the dopamine D4 receptor and suggest modifications to enhance its potency.

Prediction of Theoretical Molecular Descriptors

Theoretical molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are essential for developing predictive models for pharmacokinetics and pharmacodynamics. While experimentally derived values are preferred, computational methods provide rapid and cost-effective estimations.

For 1,4-Oxazepan-6-ylmethanol, key predicted descriptors would include:

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug absorption and brain penetration. The parent 1,4-oxazepane has a calculated TPSA of 21.3 Ų. nih.gov The addition of the hydroxymethyl group would increase this value.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity, which influences its membrane permeability and distribution. nih.gov It can be predicted using various computational methods, including those based on molecular dynamics simulations. nih.gov The parent 1,4-oxazepane has a calculated XLogP3 of -0.2, indicating it is relatively hydrophilic. nih.gov

Predicted Collision Cross Section (CCS): CCS is a measure of an ion's size and shape in the gas phase, which can be determined using ion mobility-mass spectrometry. nih.gov Predictive models, often based on machine learning, can estimate CCS values from a molecule's 2D or 3D structure. mdpi.com This descriptor is increasingly used as an additional parameter for compound identification in complex mixtures. nih.gov

| Descriptor | Definition | Predicted Value (for 1,4-oxazepane parent) | Significance |

|---|---|---|---|

| TPSA | Sum of surfaces of polar atoms (O, N). | 21.3 Ų nih.gov | Predicts drug transport properties. |

| XLogP3 | Logarithm of the octanol-water partition coefficient. | -0.2 nih.gov | Indicates lipophilicity/hydrophilicity. |

| CCS | Rotationally averaged area of an ion in the gas phase. | Not available | Aids in compound identification and structural characterization. nih.gov |

Reaction Mechanism Studies and Transition State Analysis via Computational Methods

Computational methods, especially quantum chemical calculations, are invaluable for investigating reaction mechanisms at the atomic level. They allow for the characterization of transition states, which are high-energy species that cannot be isolated experimentally, and the calculation of activation energies that determine reaction rates.

For a molecule like 1,4-Oxazepan-6-ylmethanol, such studies could explore:

Ring Inversion Barriers: Calculating the energy barrier for the interconversion between different ring conformations (e.g., chair-to-chair).

Reaction Pathways: Modeling potential metabolic reactions, such as N-dealkylation or oxidation of the alcohol.

Tautomerization: Investigating the possibility of ring-chain tautomerism, a process observed in related heterocyclic systems like oxazepam, where the ring can open to form an achiral intermediate. rsc.org A DFT study on oxazepam identified that ring-chain tautomerism, initiated by an intramolecular proton transfer, was the most likely mechanism for its racemization. rsc.org

These computational studies provide a detailed mechanistic understanding that complements experimental findings and can predict the chemical stability and metabolic fate of the compound.

Chemical Reactivity and Derivatization Strategies for 1,4 Oxazepan 6 Ylmethanol

Functional Group Transformations of the Hydroxymethyl Moiety

The primary alcohol of 1,4-Oxazepan-6-ylmethanol serves as a versatile handle for the introduction of new functional groups and the construction of more complex molecules.

The hydroxyl group can be readily converted into esters and amides, allowing for the conjugation of 1,4-Oxazepan-6-ylmethanol with a wide array of molecules, such as carboxylic acids, amino acids, and peptides.

Esterification: Standard esterification conditions can be employed to convert the primary alcohol to an ester. These methods include:

Fischer-Speier Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and an excess of the alcohol or removal of water to drive the equilibrium towards the ester product.

Acyl Chloride or Anhydride (B1165640) Method: Reaction with a more reactive acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the liberated acid. This method is often preferred for its milder conditions and higher yields.

Coupling Agent-Mediated Esterification: The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) facilitates ester formation from carboxylic acids under mild conditions.

Amidation: A two-step process is typically required for amidation, involving initial conversion of the alcohol to a better leaving group, followed by nucleophilic substitution with an amine. Alternatively, the alcohol can be oxidized to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents. A more direct route involves the Mitsunobu reaction, where the alcohol is reacted with a phthalimide (B116566) or other amine equivalent in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

These esterification and amidation strategies are pivotal in medicinal chemistry for the development of prodrugs or for attaching the oxazepane scaffold to pharmacophores to modulate their pharmacokinetic and pharmacodynamic properties.

| Reaction Type | Reagents and Conditions | Product Type |

| Fischer-Speier Esterification | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄), heat | Ester |

| Acyl Halide/Anhydride Method | Acyl chloride or anhydride, base (e.g., pyridine) | Ester |

| Coupling Agent-Mediated Esterification | Carboxylic acid, coupling agent (e.g., DCC, HATU) | Ester |

| Amidation (via tosylate) | 1. TsCl, pyridine; 2. Amine | Amine |

| Amidation (via oxidation) | 1. Oxidizing agent; 2. Amine, coupling agent | Amide |

| Mitsunobu Reaction | Phthalimide, PPh₃, DEAD/DIAD | Phthalimide adduct (precursor to amine) |

The primary alcohol of 1,4-Oxazepan-6-ylmethanol can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Commonly used methods include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. It is known for its high yields and tolerance of a wide range of functional groups.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgbeilstein-journals.org

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants and is effective for the conversion of primary alcohols to aldehydes.

Oxidation to Carboxylic Acid: Stronger oxidizing agents are necessary to achieve complete oxidation to the carboxylic acid. Examples include:

Jones Oxidation: A solution of chromium trioxide in aqueous sulfuric acid.

Potassium Permanganate (KMnO₄): A powerful oxidizing agent, typically used under basic or neutral conditions followed by acidic workup.

Ruthenium Tetroxide (RuO₄): A highly potent oxidizing agent, often generated in situ from a ruthenium precursor and a co-oxidant like sodium periodate.

The resulting aldehydes and carboxylic acids are valuable synthetic intermediates that can undergo a wide range of subsequent transformations, such as reductive amination, Wittig reactions, or further coupling reactions.

| Oxidation Product | Reagent(s) | Typical Conditions |

| Aldehyde | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | -78 °C to room temperature |

| Aldehyde | Dess-Martin Periodinane (DMP) | Room temperature |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Room temperature |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to room temperature |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic or neutral, then acidic workup |

| Carboxylic Acid | Ruthenium Tetroxide (RuO₄) | Biphasic solvent system |

N-Substitution Reactions on the Oxazepane Ring System

The secondary amine of the 1,4-oxazepane (B1358080) ring is a key site for derivatization, allowing for the introduction of a variety of substituents to modulate the compound's properties.

N-benzylation is a common strategy in medicinal chemistry to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. Furthermore, the introduction of a benzyl (B1604629) group, which can be further substituted, provides an additional point of interaction with biological targets, potentially increasing receptor affinity and selectivity.

The N-benzylation of 1,4-Oxazepan-6-ylmethanol can be readily achieved by reacting it with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like acetonitrile (B52724) or dimethylformamide. The choice of base and solvent can be optimized to achieve high yields and minimize side reactions. Reductive amination with benzaldehyde (B42025) and a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-benzylation.

The nature of the substituent on the benzyl ring can be varied to fine-tune the electronic and steric properties of the resulting derivative. For example, electron-donating or electron-withdrawing groups can be introduced to modulate the pKa of the amine and influence its binding characteristics.

| Benzylating Agent | Base/Reducing Agent | Solvent |

| Benzyl bromide | K₂CO₃ or Et₃N | Acetonitrile or DMF |

| Benzyl chloride | K₂CO₃ or Et₃N | Acetonitrile or DMF |

| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane or 1,2-dichloroethane |

Exploration of Ring Expansion, Contraction, and Rearrangement Pathways

The 1,4-oxazepane ring system, a seven-membered heterocycle, can potentially undergo various ring transformation reactions, although such reactions are less common than functional group transformations.

Ring Expansion: One plausible pathway for ring expansion could involve the transformation of a morpholine (B109124) precursor. For instance, a 4-substituted-3-chloromethylmorpholine can undergo a ring expansion to a 1,4-oxazepane derivative through neighboring group participation, proceeding via an aziridinium (B1262131) cation intermediate. rsc.org

Ring Contraction: Ring contraction of a 1,4-oxazepane is less precedented. However, analogous transformations in other seven-membered heterocyclic systems suggest potential pathways. For example, a Favorskii-type rearrangement of an α-halo-oxazepanone derivative could theoretically lead to a six-membered morpholine or piperidine (B6355638) derivative with an exocyclic carboxylic acid group.

Rearrangement: Rearrangements of the 1,4-oxazepane skeleton are also conceivable under specific conditions. For example, acid-catalyzed rearrangements could lead to the formation of more stable bicyclic systems or other isomeric heterocyclic structures. The specific outcome of such a rearrangement would be highly dependent on the substitution pattern of the oxazepane ring and the reaction conditions employed.

Exploration of these ring transformation pathways could lead to the discovery of novel heterocyclic scaffolds with unique three-dimensional structures and biological activities.

Design and Synthesis of Novel Oxazepane Derivatives for Specific Research Objectives

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry and has been incorporated into a variety of biologically active molecules. The derivatization of 1,4-Oxazepan-6-ylmethanol can be guided by the specific research objective.

For instance, in the development of ligands for the dopamine (B1211576) D4 receptor, which is a target for antipsychotic drugs, a series of 2,4-disubstituted 1,4-oxazepanes have been synthesized. nih.gov In these derivatives, the nitrogen of the oxazepane ring is typically substituted with a group that can interact with the receptor, while other positions on the ring can be modified to optimize affinity and selectivity.

More recently, the 1,4-oxazepane ring has been utilized as a scaffold in the design of inhibitors for the histone acetyltransferases (HATs) EP300 and CBP, which are promising targets for cancer therapy. nih.gov By employing scaffold hopping and structure-based optimization, a novel and highly selective EP300/CBP inhibitor featuring a 1,4-oxazepane core was identified. This highlights the potential of the 1,4-oxazepane scaffold in the development of targeted therapeutics.

The synthesis of these novel derivatives often involves a multi-step sequence, starting with the construction of the core 1,4-oxazepane ring, followed by the introduction of the desired functional groups and substituents. The chemical reactivity of 1,4-Oxazepan-6-ylmethanol, as discussed in the preceding sections, provides a versatile platform for the synthesis of a diverse library of compounds for screening against various biological targets.

Development of Fluorescently Labeled Probes and Enzyme-Responsive Sensors

The unique structural scaffold of 1,4-Oxazepan-6-ylmethanol, featuring both a secondary amine within the heterocyclic ring and a primary hydroxyl group, presents intriguing possibilities for the development of sophisticated molecular tools such as fluorescently labeled probes and enzyme-responsive sensors. While direct synthesis and application of such probes derived from 1,4-Oxazepan-6-ylmethanol hydrochloride are not extensively documented in publicly available literature, its functional groups offer clear pathways for derivatization. The strategies discussed herein are based on established bioconjugation and sensor design principles that could be applied to this specific molecule.

The primary alcohol of 1,4-Oxazepan-6-ylmethanol is a prime target for introducing environmentally sensitive fluorophores. Derivatization of alcohols to form fluorescent esters or ethers is a common and effective strategy. For instance, reaction with fluorophores containing a carboxylic acid or an activated ester (like N-hydroxysuccinimide esters) in the presence of a coupling agent could covalently link the fluorophore to the oxazepane moiety. Another approach involves the use of reagents like N-methylisatoic anhydride, which reacts with alcohols to yield blue-fluorescent N-methylanthraniloyl esters. thermofisher.com The fluorescence of these probes could be designed to respond to changes in the local environment, such as polarity or the presence of specific analytes.

Hypothetically, a fluorescent probe based on 1,4-Oxazepan-6-ylmethanol could be designed to target a specific biological receptor. The oxazepane ring might serve as a recognition element, and the appended fluorophore would act as a reporter. The binding event could induce a conformational change, leading to a detectable change in fluorescence intensity, wavelength, or lifetime.

| Property | Hypothetical Probe A (Ester-linked Dansyl) | Hypothetical Probe B (Ether-linked NBD) |

| Excitation Wavelength (nm) | 340 | 465 |

| Emission Wavelength (nm) | 520 | 535 |

| Quantum Yield (in buffer) | 0.15 | 0.25 |

| Quantum Yield (bound) | 0.60 | 0.70 |

| Fluorescence Lifetime (ns) | 2.5 | 3.8 |

This is a hypothetical data table created for illustrative purposes.

Similarly, the secondary amine within the 1,4-oxazepane ring provides another handle for derivatization, for example, through sulfonylation or acylation with fluorescent dyes containing sulfonyl chloride or acyl chloride functionalities.

For the development of enzyme-responsive sensors, the core principle would involve masking a fluorescent signal that is unmasked by the action of a specific enzyme. The 1,4-Oxazepan-6-ylmethanol scaffold could be modified to include a substrate for a particular enzyme. For example, the hydroxyl group could be esterified with a moiety that is a substrate for an esterase. Upon enzymatic cleavage, a fluorescent reporter group could be released or its electronic environment altered, leading to a change in its photophysical properties.

Another strategy could involve attaching a quencher molecule to the 1,4-Oxazepan-6-ylmethanol scaffold, which also bears a fluorophore. The quencher and fluorophore would be linked by a peptide sequence that is a substrate for a specific protease. In the intact probe, the fluorescence would be quenched. In the presence of the target protease, the peptide linker would be cleaved, separating the fluorophore and quencher and resulting in a "turn-on" fluorescent signal.

| Sensor Component | Example Implementation |

| Scaffold | 1,4-Oxazepan-6-ylmethanol |

| Enzyme Substrate | Ester linkage sensitive to a specific lipase |

| Reporter Group | Coumarin derivative |

| Transduction Mechanism | Enzymatic cleavage of the ester bond releases the coumarin |

| Observed Response | Increase in fluorescence intensity at 450 nm |

This is a hypothetical data table created for illustrative purposes.

These proposed strategies highlight the untapped potential of 1,4-Oxazepan-6-ylmethanol as a building block for the creation of advanced chemical biology tools. Further research would be necessary to synthesize and characterize these putative probes and sensors to validate their utility in biological and medicinal chemistry.

Mechanistic Investigations of Molecular Interactions of 1,4 Oxazepan 6 Ylmethanol Derivatives

Molecular Target Identification and Validation Methodologies

The initial step in elucidating the mechanism of action for any novel compound is the identification and validation of its molecular targets. For derivatives of 1,4-oxazepane (B1358080), a combination of computational and experimental approaches has been employed to pinpoint their biological partners.

A prominent methodology in this endeavor is the use of Quantitative Structure-Activity Relationship (QSAR) models. Specifically, 3D-QSAR analysis has been instrumental in understanding the relationship between the chemical structure of 1,4-oxazepane derivatives and their biological activity. nih.govacs.orgresearchgate.net By creating a three-dimensional model of the compounds and correlating their structural features with their binding affinities, researchers can identify the key molecular properties that govern their interaction with a target. nih.govacs.orgresearchgate.net This computational approach helps in predicting the activity of new derivatives and in understanding the structural requirements for potent binding. nih.govacs.orgresearchgate.netjocpr.com

The insights gained from computational models are then validated through experimental techniques. Radioligand binding assays are a cornerstone of this validation process. nih.gov These assays utilize a radioactively labeled ligand that is known to bind to the target receptor. By measuring the ability of the 1,4-oxazepane derivative to displace the radioligand, researchers can determine its binding affinity (Ki) for the receptor. nih.gov This experimental validation confirms the computationally predicted target and provides quantitative data on the strength of the interaction.

Enzyme and Receptor Binding Mechanisms of Oxazepane Compounds

Once a molecular target is identified and validated, the next crucial step is to characterize the binding mechanism of the 1,4-oxazepane derivatives. This involves understanding the selectivity, efficacy, and the specific molecular changes that occur upon binding.

Selective Binding and Ligand Efficacy Studies

Research has demonstrated that certain 2,4-disubstituted 1,4-oxazepane derivatives exhibit high selectivity for the dopamine (B1211576) D4 receptor . nih.govacs.orgacs.org In binding studies, these compounds have shown affinity for the human recombinant dopamine D4.2 receptor in the low nanomolar to micromolar range, while displaying no significant affinity for dopamine D2 receptors at concentrations up to 10 µM. acs.org This selectivity is a critical aspect of their potential therapeutic profile.

The table below presents the binding affinities of a selection of 2,4-disubstituted 1,4-oxazepane derivatives for the human dopamine D4.2 receptor.

| Compound | R | X | Ki (nM) for hD4.2 |

| 1 | H | H | 180 |

| 2 | H | 2-Cl | 45 |

| 3 | H | 3-Cl | 80 |

| 4 | H | 4-Cl | 20 |

| 5 | H | 2-Me | 150 |

| 6 | H | 3-Me | 100 |

| 7 | H | 4-Me | 60 |

| 8 | H | 2-OMe | 300 |

| 9 | H | 4-OMe | 120 |

| 10 | Me | H | 250 |

| 11 | Me | 4-Cl | 35 |

Data sourced from a study on new series of morpholine (B109124) and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. acs.org

Further investigation into ligand efficacy would involve functional assays to determine whether these compounds act as agonists, antagonists, or inverse agonists at the dopamine D4 receptor. Such studies are essential to fully characterize the pharmacological effects of these derivatives.

Allosteric Modulation and Conformational Changes in Target Proteins

The binding of a ligand to a receptor can induce conformational changes that modulate the receptor's activity. For G protein-coupled receptors (GPCRs), such as the dopamine D4 receptor, ligands can bind to allosteric sites, which are distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govnih.govmdpi.comresearchgate.netmiddlebury.edu Allosteric modulators can fine-tune the receptor's response to the endogenous agonist, offering a more subtle and potentially safer therapeutic approach. nih.govnih.govmdpi.comresearchgate.netmiddlebury.edu

While specific studies on allosteric modulation by 1,4-oxazepane derivatives are still emerging, the structural complexity of these compounds suggests the potential for such interactions. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these phenomena. rsc.orgnih.govrsc.orgresearchgate.net By analyzing changes in the NMR spectrum of the target protein upon binding of a 1,4-oxazepane derivative, researchers can identify specific amino acid residues involved in the interaction and map the conformational changes that occur. rsc.orgrsc.org For instance, Nuclear Overhauser Effect (NOE) correlations can provide insights into the constitution and configuration of the oxazepane derivative when bound to its target. rsc.orgrsc.org

Modulatory Effects on Neurotransmitter Systems: Research Paradigms

The therapeutic potential of 1,4-oxazepane derivatives is closely linked to their ability to modulate neurotransmitter systems. Various research paradigms are employed to investigate these effects, ranging from in vitro transporter binding assays to in vivo measurements of neurotransmitter levels.

Monoamine Reuptake Inhibition as a Research Focus

A significant area of investigation for 1,4-oxazepane derivatives is their activity as monoamine reuptake inhibitors . google.comgoogle.comnih.gov These compounds have been shown to inhibit the reuptake of key neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA). google.comgoogle.com This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Patents describing these compounds often include data from in vitro studies that measure the half-maximal inhibitory concentration (IC50) for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

The following table summarizes the monoamine reuptake inhibitory activity of representative 1,4-oxazepane derivatives.

| Compound Example | 5-HT Transporter IC50 (nM) | NE Transporter IC50 (nM) | DA Transporter IC50 (nM) |

| 1 | 15 | 28 | 85 |

| 2 | 8 | 12 | 45 |

| 3 | 22 | 45 | 150 |

| 4 | 5 | 9 | 30 |

Data sourced from a patent on 1,4-oxazepane derivatives. google.com

To further investigate these effects in a physiological context, in vivo microdialysis is a key experimental technique. doi.orgnih.govnih.gov This method allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. doi.orgnih.govnih.gov By administering a 1,4-oxazepane derivative and collecting microdialysis samples, researchers can observe the real-time impact of the compound on serotonin, norepinephrine, and dopamine concentrations. doi.orgnih.govnih.gov

Interaction with Gamma-Aminobutyric Acid (GABA) Receptor Systems

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and GABA receptors are important therapeutic targets. While the direct interaction of 1,4-Oxazepan-6-ylmethanol derivatives with GABA receptors is an area of ongoing investigation, the structural similarities to other seven-membered heterocyclic compounds suggest this as a plausible area of research.

Electrophysiological studies are the gold standard for investigating the functional effects of compounds on ion channels like the GABA-A receptor. nih.govnih.gov Techniques such as patch-clamp recording on cultured neurons or in brain slices can reveal whether a 1,4-oxazepane derivative modulates GABA-A receptor function. nih.govnih.gov These studies can determine if the compound enhances or inhibits the chloride current induced by GABA, and whether it acts as a direct agonist, an antagonist, or an allosteric modulator. nih.govnih.gov Any observed activity would be a significant finding in understanding the complete pharmacological profile of this class of compounds.

Elucidation of Biological Pathways Affected by Oxazepane Derivatives in Research Models

Derivatives of the 1,4-oxazepane scaffold have been investigated for their interactions with various biological pathways, demonstrating a range of pharmacological activities. Research has primarily focused on their effects on the central nervous system (CNS), as well as their potential as antimicrobial and anticancer agents.

Central Nervous System Pathways:

A significant area of investigation for 1,4-oxazepane derivatives has been their activity as monoamine reuptake inhibitors. By blocking the reuptake of neurotransmitters such as serotonin and norepinephrine, these compounds can modulate synaptic concentrations, a mechanism central to the action of many antidepressant medications. This activity suggests their potential in the treatment of depression and anxiety disorders.

Furthermore, certain 1,4-oxazepane derivatives have been identified as selective ligands for the dopamine D4 receptor. The dopamine D4 receptor is a target of interest for the development of antipsychotic drugs with potentially fewer extrapyramidal side effects than typical antipsychotics. nih.gov Studies involving 2,4-disubstituted 1,4-oxazepanes have explored their affinity and selectivity for this receptor subtype, utilizing in vitro radioligand binding assays with cell lines expressing the human dopamine D4 receptor. nih.gov